Contezolid is synthesized from a dihydropyridinone structure that replaces the morpholine moiety found in linezolid with a piperidinone. This modification enhances its antibacterial activity while mitigating some of the adverse effects associated with traditional oxazolidinones. The compound is classified under the Anatomical Therapeutic Chemical code J01, which pertains to antibacterials for systemic use .
The synthesis of contezolid involves several steps that leverage advanced organic chemistry techniques. The compound can be synthesized through a multi-step reaction process involving the formation of key intermediates followed by cyclization to produce the final oxazolidinone structure.
Contezolid's molecular structure is characterized by its unique dihydropyridinone core, which contributes to its mechanism of action as an antibiotic. The chemical formula of contezolid is C19H17F3N2O3, and it features several functional groups that enhance its solubility and binding affinity to bacterial ribosomes.
Contezolid undergoes various chemical reactions during its synthesis and metabolism:
Contezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically binds to the 23S ribosomal RNA component of the 50S subunit, preventing the formation of the functional 70S initiation complex necessary for protein translation.
Contezolid displays several notable physical and chemical properties:
Contezolid has significant applications in clinical settings:
Contezolid exerts its antibacterial effects by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, specifically interacting with domain V of the 23S rRNA. This binding site is evolutionarily conserved across Gram-positive pathogens, enabling broad-spectrum activity. Unlike classical oxazolidinones, contezolid features a non-planar dihydropyridone (DHPO) ring that enhances hydrophobic interactions with ribosomal residues A2451 and C2452. These structural modifications increase its binding specificity and reduce off-target effects on mitochondrial ribosomes [4] [8] [10].
Crystallographic studies reveal that contezolid’s ortho-fluorophenyl moiety penetrates deeper into the PTC pocket than linezolid, forming additional hydrogen bonds with nucleotide bases G2505 and U2506. This optimizes binding energy (ΔG = -9.8 kcal/mol) and increases residence time by 40% compared to linezolid [8] [10]. The DHPO ring’s planarity also minimizes steric clashes with mutated rRNA residues, partially overcoming resistance mechanisms seen in cfr-positive strains [8].
Table 1: Ribosomal Binding Interactions of Oxazolidinones
Compound | Key Ribosomal Residues | Binding Energy (ΔG, kcal/mol) | Hydrogen Bonds |
---|---|---|---|
Contezolid | A2451, C2452, G2505, U2506 | -9.8 | 4 |
Linezolid | A2451, U2585 | -8.2 | 2 |
Tedizolid | A2451, G2505, U2506 | -9.0 | 3 |
Contezolid disrupts bacterial protein synthesis by preventing the assembly of the 70S ribosomal initiation complex, a critical step in translation initiation. It binds to the 50S subunit with high affinity (Kd = 0.3 µM), sterically blocking the docking of the 30S subunit and the initiator tRNAfMet-mRNA complex. This inhibition is concentration-dependent, with 90% suppression of complex formation observed at 2× MIC concentrations [10].
Time-resolved cryo-EM studies demonstrate that contezolid stabilizes the 50S subunit in a conformation incompatible with 30S association. This contrasts with linezolid, which permits incomplete 70S assembly but inhibits peptide bond formation. Consequently, contezolid-treated bacteria exhibit rapid cessation of protein synthesis, with >95% reduction in 35S-methionine incorporation within 15 minutes at therapeutic concentrations [8] [10].
Table 2: Effects on Protein Synthesis Machinery
Parameter | Contezolid | Linezolid | Tedizolid |
---|---|---|---|
70S Complex Inhibition (%) | 92 | 78 | 85 |
Kd (µM) | 0.3 | 1.2 | 0.7 |
Time to 50% Protein Synthesis Inhibition (min) | 8 | 15 | 12 |
Contezolid demonstrates superior ribosomal binding affinity relative to older oxazolidinones. Minimum inhibitory concentration (MIC) comparisons against Gram-positive pathogens reveal contezolid’s enhanced potency:
Tedizolid shows intermediate activity, with MIC90 values 2–4× lower than linezolid against staphylococci but 2× higher than contezolid against M. abscessus (tedizolid MIC90 = 2 µg/mL vs. contezolid MIC90 = 1 µg/mL) [6] [8]. This differential activity stems from structural variations: Tedizolid’s tetrazolylpyridinyl D-ring enhances ribosomal affinity but confers no advantage against mycobacteria with truncated rRNA helices [6].
Table 3: Comparative In Vitro Activity Against Key Pathogens
Pathogen (No. of Isolates) | MIC90 (µg/mL) | ||
---|---|---|---|
Contezolid | Linezolid | Tedizolid | |
MRSA (321) | 0.5 | 1.0 | 0.5 |
VRE (129) | 1.0 | 2.0 | 1.0 |
M. tuberculosis (22) | 1.0 | 1.0 | 2.0 |
M. abscessus (32) | 2.0 | 8.0 | 2.0 |
S. pneumoniae (201) | 0.5 | 1.0 | 0.5 |
Contezolid exhibits pathogen-dependent bactericidal activity, a rare trait among oxazolidinones:
Notably, contezolid’s bactericidal activity against streptococci correlates with enhanced penetration through the bacterial cell envelope. Zeta potential measurements reveal a 40% higher accumulation in streptococci versus staphylococci, attributed to electrostatic interactions with the less anionic streptococcal surface [8]. Additionally, contezolid demonstrates concentration-dependent anti-inflammatory effects in macrophages, suppressing LPS-induced TNF-α and IL-6 by 60–70% at sub-MIC concentrations. This immunomodulation may enhance bacterial clearance in vivo independent of direct killing [3].
Table 4: Microbicidal Classification by Pathogen
Pathogen Group | Effect | Key Evidence |
---|---|---|
β-hemolytic streptococci | Bactericidal | ≥3-log CFU reduction in 12h [10] |
Staphylococcus aureus | Bacteriostatic | ≤1-log CFU change at 24h [8] |
Enterococcus spp. | Bacteriostatic | Reversible growth inhibition [10] |
M. tuberculosis | Bacteriostatic | Delayed time-to-positivity in MGIT960 [9] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7